3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
Overview
Description
- Use a furan derivative and couple it with the thiazolidinone core via a palladium-catalyzed cross-coupling reaction.
- Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like tetrahydrofuran.
Step 3: Final Coupling with the Benzoic Acid Derivative
- Couple the intermediate with a benzoic acid derivative using another round of Suzuki–Miyaura coupling.
- Conditions: Palladium catalyst, base, and solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further streamline the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic fragments . This reaction is favored due to its mild conditions and high functional group tolerance.
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Step 1: Formation of the Thiazolidinone Core
- React 2-aminothiazole with an appropriate aldehyde to form the thiazolidinone core.
- Conditions: Mild heating in the presence of a suitable solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction of the thiazolidinone ring can yield thiazolidines.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can act as a pharmacophore, binding to active sites and modulating biological activity. The furan and benzoic acid moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Furan Derivatives: Exhibit a wide range of biological activities, including anticancer and antiviral effects.
Uniqueness
The uniqueness of 3-{5-[(Z)-(3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-2-methylbenzoic acid lies in its combination of multiple pharmacophores within a single molecule, potentially leading to synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
3-[5-[(Z)-[3-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O6S/c1-13-15(5-4-6-16(13)23(30)31)19-10-9-14(33-19)11-20-22(29)27(24(32)34-20)12-21(28)26-18-8-3-2-7-17(18)25/h2-11H,12H2,1H3,(H,26,28)(H,30,31)/b20-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEJLGCKVZVXGD-JAIQZWGSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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